REACTION_SMILES
|
[O:1]=[C:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:1]=[C:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:1]=[C:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:1]=[C:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[C:19]4([CH3:27])[CH2:20][CH2:21][CH:22]3[C:23]2([CH3:26])[CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |